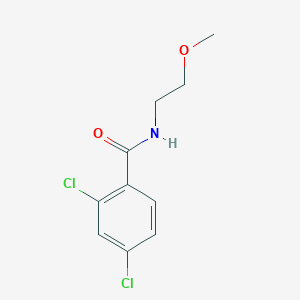
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione, also known as ethyl-4-phenylthiazolidine-2,4-dione (EPT), is a thiazolidinedione derivative. It is a yellow crystalline powder that is soluble in water and ethanol. EPT has been found to have various biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
作用機序
The mechanism of action of EPT is not fully understood. However, it has been proposed that EPT exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPT has also been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, EPT has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPT has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and neurodegenerative diseases. EPT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, EPT has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
EPT has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also limitations to using EPT in lab experiments. EPT is not very stable and can degrade over time, which can affect its biological activity. Additionally, EPT has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on EPT. One potential area of research is the development of EPT analogs with improved stability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of EPT and its potential therapeutic applications. Further research is also needed to investigate the safety and toxicity of EPT in animal models and humans. Finally, research is needed to investigate the potential use of EPT in combination with other therapeutic agents for the treatment of various diseases.
合成法
EPT can be synthesized by the reaction of ethyl acetoacetate with thiourea and p-ethoxybenzaldehyde in the presence of a catalyst. The reaction yields EPT as a yellow crystalline powder with a yield of around 60%.
科学的研究の応用
EPT has been extensively studied for its biological activities. It has been found to have antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. EPT has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, EPT has antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-5-3-8(4-6-9)12-10(13)7-16-11(12)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWNAUUUOQYEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)
![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
